4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine

Lipophilicity Drug-likeness Physicochemical profiling

Procure a fully substituted 1,3-oxazole with a unique 2-furyl/4-benzenesulfonyl/5-cyclohexylamino triad not found in any marketed COX-2 inhibitor. The cyclohexylamino group provides steric bulk and conformational flexibility inaccessible to N-methyl or N-cyclopropyl analogs, enabling access to distinct kinase selectivity pockets and revealing non-linear SAR trends critical for medicinal chemistry optimization. Ideal for kinome-wide profiling and docking validation studies. Available in research-grade purity (≥95%) for immediate SAR exploration.

Molecular Formula C19H20N2O4S
Molecular Weight 372.44
CAS No. 862793-15-5
Cat. No. B2670960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine
CAS862793-15-5
Molecular FormulaC19H20N2O4S
Molecular Weight372.44
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H20N2O4S/c22-26(23,15-10-5-2-6-11-15)19-18(20-14-8-3-1-4-9-14)25-17(21-19)16-12-7-13-24-16/h2,5-7,10-14,20H,1,3-4,8-9H2
InChIKeyHJQPVJAKPWTPAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine (CAS 862793-15-5): Scaffold Overview for Procurement Decisions


4-(Benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine (CAS 862793-15-5) is a fully substituted 1,3-oxazole featuring a benzenesulfonyl electron‑withdrawing group at C‑4, a 2‑furyl substituent at C‑2, and a cyclohexylamino donor at C‑5 [1]. This dense functionalisation creates a compact (MW 372.44 g·mol⁻¹, molecular formula C₁₉H₂₀N₂O₄S) heterocyclic scaffold that is structurally predisposed to engage ATP‑binding pockets of kinases and cyclooxygenase active sites, positioning it within the well‑precedented diaryl‑heterocycle COX‑2 inhibitor chemotype but with a distinctive substitution pattern that cannot be replicated by simple N‑alkyl or N‑aryl analogs [2].

Why N-Alkyl or N-Aryl 1,3-Oxazol-5-amines Cannot Substitute for 4-(Benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine


Despite sharing a common 1,3-oxazol-5-amine core, in‑class analogs bearing smaller N‑substituents (e.g., N‑methyl, N‑ethyl, N‑cyclopropyl) or N‑aryl groups differ fundamentally in lipophilicity, conformational freedom, and hydrogen‑bonding capacity . The cyclohexyl group of CAS 862793-15-5 introduces a sterically demanding, conformationally flexible hydrophobic surface that is absent in N‑methyl (CAS 342433-34-5) and N‑ethyl (CAS 342433-34-5) analogs; this alters both target‑binding pose and metabolic stability [1]. Similarly, replacing the 2‑furyl ring with 2‑phenyl or 2‑thiophenyl modifies π‑stacking geometry and electronic character, potentially inverting selectivity profiles observed in related diaryl‑heterocycle COX‑2 inhibitor series [2]. Generic interchange without experimental confirmation therefore risks loss of the intended target engagement profile.

Quantitative Differentiation Evidence: 4-(Benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity (clogP) and Topological Polar Surface Area (TPSA) vs. N-Methyl and N-Ethyl Analogs

The cyclohexyl group of CAS 862793-15-5 confers a calculated partition coefficient (clogP) of approximately 4.2–4.8, compared with approximately 3.0–3.5 for the N‑methyl analog (4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine) and approximately 3.5–4.0 for the N‑ethyl analog . Topological polar surface area remains constant at ~77 Ų across the series, but the higher lipophilicity of the cyclohexyl derivative predicts enhanced membrane permeability and altered tissue distribution [1].

Lipophilicity Drug-likeness Physicochemical profiling

Conformational Flexibility and Steric Bulk: Number of Rotatable Bonds vs. N-Cyclopropyl Analog

The cyclohexylamino side chain of CAS 862793-15-5 contributes five rotatable bonds beyond the oxazole core, compared with only two from the N‑cyclopropyl analog (CAS 342433-25-4) . Molecular mechanics calculations indicate that the chair‑flip dynamics of cyclohexane provide a temperature‑dependent conformational ensemble that can sample a larger volume of binding‑site space, potentially enabling induced‑fit recognition that is inaccessible to the more rigid cyclopropyl derivative [1].

Conformational analysis Ligand efficiency Steric parameters

Scaffold Validation: 1,3-Oxazole COX-2 Inhibitory Activity (Class-Level Evidence)

Although no direct COX‑2 IC₅₀ value has been reported for CAS 862793-15-5, the 1,3‑oxazole core bearing aryl/heteroaryl substituents at C‑2 and a sulfonyl group at C‑4 is a validated COX‑2 pharmacophore. In a purified enzyme assay, the 2‑oxo‑3H‑1,3‑oxazole derivative 6b inhibited COX‑2 with an IC₅₀ of 0.325 µM, while the 1H‑pyrazole analog 11c achieved an IC₅₀ of 0.011 µM with ~92‑fold selectivity over COX‑1 [1]. The benzenesulfonyl and furan substituents of CAS 862793-15-5 map onto the key pharmacophoric elements identified in these diaryl‑heterocycle series, suggesting that the compound may exhibit comparable or tunable COX‑2 inhibitory activity [2].

COX-2 inhibition Anti-inflammatory Diaryl heterocycle

Kinase Inhibition Potential: ATP-Binding Site Complementarity (Class-Level Evidence)

The 5‑amino‑1,3‑oxazole substructure of CAS 862793-15-5 is a documented hinge‑binding motif in ATP‑competitive kinase inhibitors. Structurally related oxazol‑5‑amine derivatives have been reported as inhibitors of p38 MAP kinase (IC₅₀ values in the low micromolar range), VEGFR2 kinase, and G‑protein‑coupled receptor kinases (GRK‑2/5) [1]. The benzenesulfonyl group at C‑4 can occupy the ribose‑binding pocket or a distal hydrophobic cleft, while the cyclohexylamino and furan substituents provide vectors for extension toward the solvent‑exposed region and selectivity pocket, respectively [2]. This modular architecture makes CAS 862793-15-5 a versatile starting scaffold for kinome‑wide profiling.

Kinase inhibition ATP-competitive Hinge binder

Recommended Procurement Scenarios for 4-(Benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine


COX‑2 Selective Inhibitor Lead Optimization Campaigns

When a project requires a novel COX‑2 inhibitor scaffold with potential for differentiated selectivity versus COX‑1, CAS 862793-15-5 provides a 1,3‑oxazole core that is validated in the diaryl‑heterocycle COX‑2 inhibitor class but with a unique 2‑furyl/4‑benzenesulfonyl/5‑cyclohexylamino substitution triad not found in any marketed COX‑2 inhibitor [1]. The scaffold can be rapidly derivatized at the cyclohexylamino, furan, or benzenesulfonyl positions for SAR exploration [2].

Kinase Screening Library Expansion with Hinge‑Binder Scaffolds

For kinome‑wide profiling initiatives, the oxazol‑5‑amine substructure of CAS 862793-15-5 serves as a hinge‑binding anchor. The cyclohexyl group offers greater steric bulk and conformational flexibility than commonly used N‑methyl or N‑cyclopropyl analogs, potentially accessing kinase selectivity pockets that are unreachable with smaller substituents [1]. Procurement of this compound enriches screening decks with a Type I kinase inhibitor scaffold that has been underrepresented in public kinase inhibitor libraries.

Structure–Activity Relationship (SAR) Studies on Benzenesulfonyl Oxazole Pharmacophores

When systematic SAR data are needed around the N‑5 position of 1,3‑oxazole‑5‑amines, CAS 862793-15-5 fills a critical gap between small N‑alkyl (methyl, ethyl, cyclopropyl) and bulky N‑aryl analogs. The cyclohexylamino group provides an intermediate steric and lipophilic profile that can reveal non‑linear SAR trends, a common phenomenon in medicinal chemistry optimisation of kinase and COX inhibitors [1].

Computational Docking and Pharmacophore Model Validation

The well‑defined geometry and multiple hydrogen‑bond acceptor/donor sites of CAS 862793-15-5 make it a suitable probe molecule for validating docking protocols and pharmacophore models targeting the COX‑2 active site or the ATP‑binding pocket of kinases. Its intermediate molecular weight (372.44 Da) and compliance with Lipinski's Rule of Five facilitate retrospective and prospective virtual screening validation studies [1].

Quote Request

Request a Quote for 4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.